molecular formula C16H24N4O4S B3060217 Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 2007908-48-5

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B3060217
CAS No.: 2007908-48-5
M. Wt: 368.5
InChI Key: NIWFHQAQSBSZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with the molecular formula C16H24N4O4S and a molecular weight of 368.5 g/mol. This compound is primarily used for research purposes and is not suitable for human or veterinary use. It is known for its utility in various scientific applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with tert-butoxycarbonyl (BOC) protected hydrazine derivatives. The reaction conditions often require the use of strong bases and solvents such as sodium hydroxide and tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is extensively used in scientific research. Its applications include:

  • Chemistry: : Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

  • Biology: : Employed in the study of biological processes and the development of new biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug development.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Ethyl 2-(allyl(tert-butoxycarbonyl)amino)acrylate

  • Ethyl 2-(methylthio)pyrimidine-5-carboxylate

  • BOC-protected hydrazine derivatives

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhydrazinyl]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-7-9-20(15(22)24-16(3,4)5)19-12-11(13(21)23-8-2)10-17-14(18-12)25-6/h7,10H,1,8-9H2,2-6H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFHQAQSBSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN(CC=C)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104610
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007908-48-5
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

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